
Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate” is a chemical compound with the molecular formula C13H10F3NO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3NO3/c1-8-10(20-12(17-8)13(14,15)16)11(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This indicates the specific arrangement and bonding of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 285.22 . It is a colorless to yellow liquid and should be stored at a temperature of 2-8°C .Scientific Research Applications
Inhibitory Activity on Blood Platelet Aggregation
Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate derivatives have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. These compounds, including methyl 5-substituted oxazole-4-carboxylates, show potential for therapeutic applications due to their aspirin-like effects in inhibiting platelet aggregation (Ozaki et al., 1983).
Synthesis of α-Trifluoromethyl α-Amino Acids
Research has demonstrated the use of this compound in the synthesis of α-trifluoromethyl α-amino acids. These acids, which have aromatic and heteroaromatic subunits, show the versatility of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles in synthetic chemistry (Burger et al., 2006).
Anticancer Activity
The compound has been used in the synthesis of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, which have shown potent cytotoxic activity against various human cancer cell lines in vitro. This highlights its potential in developing new anticancer therapies (Pilyo et al., 2020).
Pseudopeptide Foldamers
The molecule has been employed in the design of pseudopeptide foldamers, offering promising avenues in materials science and drug design. Such applications are facilitated by its ability to form stable helical structures, which can be utilized in various functional materials and biological mimetics (Tomasini et al., 2003).
Macrolide Synthesis
This compound derivatives have been used in the synthesis of macrolides, including (±)-recifeiolide and (±)-di-0-methylcurvularin. This demonstrates the compound's utility in creating complex organic molecules, which are crucial in pharmaceutical development (Wasserman et al., 1981).
Corrosion Inhibition on Carbon Steel
The compound has been synthesized and tested for its corrosion inhibition activity on carbon steel. This application in materials science showcases its potential in protecting metals from corrosion, an important aspect in industrial maintenance and operations (Insani et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
benzyl 4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-8-10(20-12(17-8)13(14,15)16)11(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPOLAQGBBIMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)
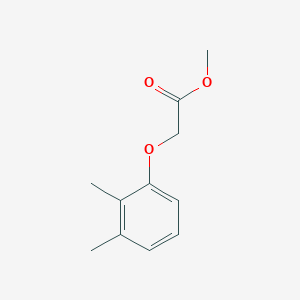
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)

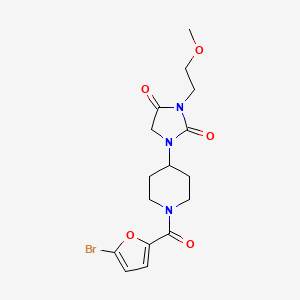
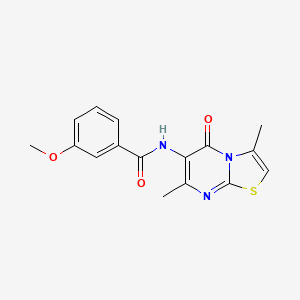
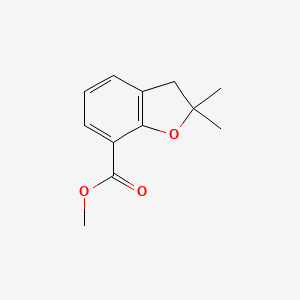
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate](/img/structure/B2637306.png)
![7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2637307.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2637311.png)
![Methyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2637313.png)
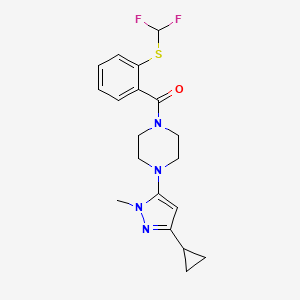
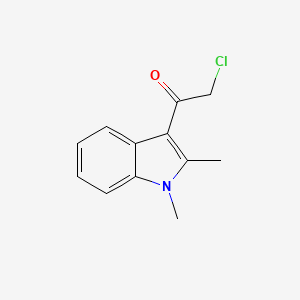
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637317.png)
